molecular formula C11H13N3O2 B13729155 3-(7-Nitro-3-indolyl)-1-propanamine

3-(7-Nitro-3-indolyl)-1-propanamine

Cat. No.: B13729155
M. Wt: 219.24 g/mol
InChI Key: RDKWOWHSWWJZGC-UHFFFAOYSA-N
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Description

3-(7-Nitro-3-indolyl)-1-propanamine is a synthetic indole derivative characterized by a nitro (-NO₂) substituent at the 7-position of the indole ring and a propanamine (-CH₂CH₂CH₂NH₂) side chain at the 3-position. This compound is of interest in medicinal chemistry and biochemistry due to the electron-withdrawing nitro group, which may influence electronic properties, binding affinity, and interactions with biological targets.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-(7-nitro-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C11H13N3O2/c12-6-2-3-8-7-13-11-9(8)4-1-5-10(11)14(15)16/h1,4-5,7,13H,2-3,6,12H2

InChI Key

RDKWOWHSWWJZGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(7-Nitro-3-indolyl)-1-propanamine typically involves the nitration of an indole precursor followed by the introduction of the propanamine chain. One common method includes the nitration of indole to form 7-nitroindole, which is then subjected to a series of reactions to introduce the propanamine group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and subsequent functionalization reactions. The specific conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 3-(7-Nitro-3-indolyl)-1-propanamine can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

    Reduction: 3-(7-Amino-3-indolyl)-1-propanamine.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-(7-Nitro-3-indolyl)-1-propanamine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: The compound’s structure suggests potential pharmacological activities. It may be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(7-Nitro-3-indolyl)-1-propanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indole ring can interact with various enzymes and receptors. The propanamine chain may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Indole Ring

3-(7-Fluoro-1H-indol-3-yl)propan-1-amine
  • Structure : Fluorine at the 7-position of indole.
  • Properties: Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to nitro groups.
  • Applications : Fluorinated indoles are common in drug design for optimizing pharmacokinetics.
(1H-Indol-3-yl)-1-propanamine (CAS 6245-89-2)
  • Structure : Unsubstituted indole core.
  • Properties : The absence of a nitro group reduces polarity and electronic effects, likely decreasing binding affinity in enzyme inhibition contexts. This highlights the nitro group’s role in enhancing interactions with charged or polar active sites .
3-((3-Nitrophenyl)methoxy)-1-propanamine
  • Structure : Nitro group attached via a methoxy linker to a phenyl ring.
  • Properties : The methoxy spacer alters steric and electronic interactions compared to direct indole substitution. Such derivatives are precursors to thioureas and thiazoles, suggesting reactivity differences .

Modifications to the Propanamine Side Chain

N,N-Dimethyl-3-(3,4-dimethoxyphenyl)-1-propanamine (2a)
  • Structure : Dimethylated amine and dimethoxyphenyl group.
  • The dimethoxy groups on phenyl (vs. nitro on indole) introduce steric bulk and moderate electron-donating effects .
NO-Releasing Compounds (NOC-5, NOC-7)
  • Structure: Nitrosohydrazino groups on propanamine.
  • Properties: Nitroso groups enable controlled NO release, with half-lives dependent on temperature and pH. While structurally distinct, this underscores nitro-related functional versatility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Weight Key Functional Groups Notable Properties
3-(7-Nitro-3-indolyl)-1-propanamine -NO₂ (7-indole) 219.23 g/mol Nitro, primary amine High polarity, H-bond acceptor
3-(7-Fluoro-1H-indol-3-yl)propan-1-amine -F (7-indole) 192.23 g/mol Fluoro, primary amine Enhanced metabolic stability
(1H-Indol-3-yl)-1-propanamine None 174.24 g/mol Primary amine Base structure for derivatization
NOC-5 Nitrosohydrazino 220.24 g/mol Nitroso, secondary amine NO release (t₁/₂ = 93 min at 22°C)

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